molecular formula C23H23N3O4S B15012028 4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide

4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B15012028
M. Wt: 437.5 g/mol
InChI Key: SVIHJNHGHVWXDS-UHFFFAOYSA-N
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Description

4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, an ethoxy group, a prop-2-en-1-yloxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The final step usually involves the condensation of the intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
  • 4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-[(E)-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H23N3O4S/c1-3-15-30-21-13-8-18(16-22(21)29-4-2)17-25-19-9-11-20(12-10-19)31(27,28)26-23-7-5-6-14-24-23/h3,5-14,16-17H,1,4,15H2,2H3,(H,24,26)

InChI Key

SVIHJNHGHVWXDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC=C

Origin of Product

United States

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